molecular formula C7H5F4NO B14032012 3-(Difluoromethoxy)-2,4-difluoroaniline

3-(Difluoromethoxy)-2,4-difluoroaniline

Cat. No.: B14032012
M. Wt: 195.11 g/mol
InChI Key: DESRYOIBDYTCKG-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2,4-difluoroaniline is a fluorinated aromatic amine. This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. Fluorinated anilines are key building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms and difluoromethoxy groups can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . Related compounds, such as 4-(Difluoromethoxy)-2-fluoroaniline, share the difluoromethoxy motif and are used as intermediates in research applications . Similarly, various chlorodifluoroaniline isomers are recognized as valuable precursors in chemical synthesis . As a multifunctional intermediate, 3-(Difluoromethoxy)-2,4-difluoroaniline is of significant interest in medicinal chemistry for constructing novel molecules. Its structure suggests potential use in synthesizing candidates for new therapeutic agents. Researchers utilize such compounds in exploring structure-activity relationships and developing compounds with enhanced efficacy. Always refer to the Safety Data Sheet before handling.

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

3-(difluoromethoxy)-2,4-difluoroaniline

InChI

InChI=1S/C7H5F4NO/c8-3-1-2-4(12)5(9)6(3)13-7(10)11/h1-2,7H,12H2

InChI Key

DESRYOIBDYTCKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)F)OC(F)F)F

Origin of Product

United States

Preparation Methods

Selective Fluorination and Difluoromethoxy Group Introduction

A patented method describes the selective fluorination of trichloromethoxybenzene using hydrogen fluoride under controlled temperature and pressure conditions to yield chlorodifluoromethoxybenzene intermediates. The process typically uses stainless steel autoclaves with stirring and temperature control, reacting at approximately 100–110 °C and 2.5–2.8 MPa for several hours. Catalysts such as perfluoroalkyl sulfonyl fluorides can be employed to enhance fluorination efficiency. After reaction completion, excess hydrogen fluoride is removed by nitrogen purging, and the product is isolated by wet distillation and rectification, achieving yields around 73–75% for chlorodifluoromethoxy phenyl derivatives.

Step Conditions Yield (%) Notes
Fluorination of trichloromethoxybenzene 100–110 °C, 2.5–2.8 MPa, 4–4.5 h 72.6–74.9 Use of HF and perfluoroalkyl sulfonyl fluoride catalyst
Product isolation Wet distillation and rectification - Chlorodifluoromethoxy phenyl obtained

Nitration of Difluoromethoxy Aromatic Compounds

Following fluorination, nitration is conducted to introduce nitro groups at desired positions. This is often achieved by dropwise addition of a nitration mixture composed of concentrated sulfuric acid and nitric acid at low temperatures (15–20 °C). The nitration reaction proceeds under homogeneous phase conditions, which simplifies operation and allows for acid recovery. The nitrated product, such as 4-nitro-chlorodifluoromethoxybenzene, is isolated by phase separation and washing, with yields reported as high as 89%.

Step Reagents Conditions Yield (%) Notes
Nitration H2SO4 (98%), HNO3 (98%) 15–20 °C, 1–2 h dropwise addition 89 Homogeneous phase, acid recovery possible

Reduction of Nitro Groups to Amines

The final key step is the reduction of the nitro group to the amino group to form the target aniline derivative. Various reduction methods are reported:

  • Catalytic hydrogenation using palladium on carbon or iron oxide with activated carbon as co-catalyst, employing hydrazine hydrate and water as reducing agents. This method offers high purity (>98.5%) and yields up to 90% over two steps.

  • Hydrogenation reduction under mild conditions with palladium carbon catalysts, typically conducted at room temperature followed by heating, yielding 2,4-difluoroaniline derivatives with yields around 48–94% depending on the substrate and conditions.

Step Catalyst Reducing Agent Conditions Yield (%) Product Purity (%)
Nitro reduction Fe2O3 + activated carbon Hydrazine hydrate + water Mild temperature ~90 (two-step total) >98.5
Hydrogenation 10% Pd/C H2 gas Room temp to 60 °C 48–94 ~89.5 (for difluoroaniline)

Integrated Synthetic Route for 3-(Difluoromethoxy)-2,4-difluoroaniline

Based on the reviewed literature and patents, a representative synthetic route can be summarized as follows:

  • Selective fluorination of trichloromethoxybenzene with hydrogen fluoride under pressure to yield chlorodifluoromethoxybenzene.

  • Nitration of chlorodifluoromethoxybenzene using a sulfuric acid/nitric acid mixture at low temperature to afford nitro-substituted difluoromethoxybenzene.

  • Reduction of the nitro group to an amino group by catalytic hydrogenation or hydrazine reduction to obtain 3-(Difluoromethoxy)-2,4-difluoroaniline.

This route is industrially viable due to:

  • High overall yields (up to 90% over two steps for the reduction phase).
  • Use of relatively inexpensive and accessible starting materials.
  • Potential for acid and catalyst recovery, reducing waste and cost.
  • High purity of final product (>98.5%), suitable for pharmaceutical and agrochemical applications.

Comparative Data Table of Key Preparation Steps

Preparation Step Starting Material(s) Reaction Conditions Yield (%) Purity (%) Notes Source
Selective fluorination Trichloromethoxybenzene + HF 100–110 °C, 2.5–2.8 MPa, 4–4.5 h 72.6–74.9 Not specified Use of perfluoroalkyl sulfonyl fluoride catalyst
Nitration Chlorodifluoromethoxybenzene 15–20 °C, H2SO4/HNO3, 1–2 h dropwise 89 Not specified Homogeneous phase, acid recovery possible
Reduction (hydrazine method) 4-(Difluoromethoxy)nitrobenzene Fe2O3 + activated carbon, hydrazine + water ~90 (two-step) >98.5 Industrially suitable, low pollution
Reduction (hydrogenation) 2,4-difluoro-5-chloronitrobenzene 10% Pd/C, H2, RT to 60 °C, 4+ h 48–94 ~89.5 Specific fluorine retention, chlorine displacement

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-2,4-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present on the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2,4-difluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~193.11 g/mol (estimated based on analogs like 3-(difluoromethoxy)-4-methylaniline, MW 173.16 ).
  • Reactivity : The electron-deficient aromatic ring facilitates electrophilic substitution reactions, making it a valuable intermediate in synthesizing bioactive molecules.

Comparison with Structurally Similar Compounds

2,4-Difluoroaniline (DFA)

  • Structure : Fluorine atoms at positions 2 and 4; lacks the difluoromethoxy group.
  • Physicochemical Properties :
    • Molecular Weight: 129.11 g/mol .
    • Boiling Point: ~167–169°C .
    • Solubility: 1–5 g/100 mL in water .
  • Applications :
    • Intermediate in pharmaceuticals (e.g., analgesic diflunisal ).
    • Derivatizing agent for detecting perfluorocarboxylic acids in water .
  • Toxicity: Acute aquatic toxicity (LC₅₀ = 200.96 mg/L in zebrafish) .

3,5-Difluoroaniline

  • Structure : Fluorine atoms at positions 3 and 3.
  • Key Differences :
    • Bioactivity : Higher inhibitory activity (IC₅₀ = 0.24 μM) in pharmaceutical screens compared to 2,4-difluoroaniline, attributed to synergistic effects of meta-fluorines .
    • Synthesis : Industrially synthesized from m-phenylene diamine or 2,4-difluoroaniline .

3-(Difluoromethoxy)-4-fluoroaniline

  • Structure : Difluoromethoxy group at position 3 and fluorine at position 4.
  • Properties :
    • Molecular Weight: 161.12 g/mol .
    • Applications: Intermediate in anti-inflammatory drugs and agrochemicals .

3-(Difluoromethoxy)-4-methylaniline

  • Structure : Difluoromethoxy group at position 3 and methyl group at position 4.
  • Key Differences :
    • Lipophilicity : Higher logP (estimated 2.1) due to the methyl group, enhancing membrane permeability in drug design .

Physicochemical and Functional Comparison

Property 3-(Difluoromethoxy)-2,4-difluoroaniline 2,4-Difluoroaniline 3,5-Difluoroaniline 3-(Difluoromethoxy)-4-fluoroaniline
Molecular Weight (g/mol) ~193.11 129.11 129.11 161.12
Fluorine Positions 2,4 (F); 3 (OCF₂H) 2,4 (F) 3,5 (F) 3 (OCF₂H); 4 (F)
LogP (Estimated) ~2.5 1.5 1.7 ~1.9
Bioactivity (IC₅₀) N/A >25 μM (inactive) 0.24 μM N/A
Acute Toxicity (LC₅₀) Not reported 200.96 mg/L Not reported Not reported

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